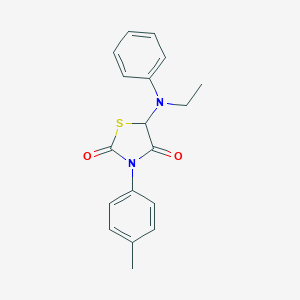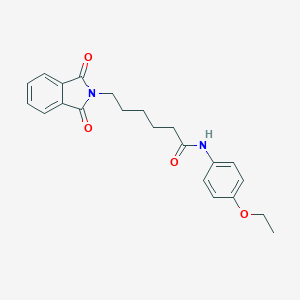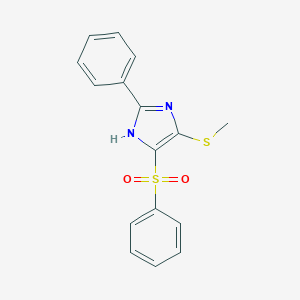
5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione, also known as EMD 57033, is a small molecule drug that has been widely studied for its potential therapeutic applications in various diseases. The compound belongs to the class of thiazolidinediones and has been shown to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 is not fully understood, but it is thought to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been shown to result in the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in inflammation.
Biochemical and Physiological Effects
5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been shown to exhibit a range of biochemical and physiological effects, including:
- Anti-tumor activity: 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
- Improved insulin sensitivity: 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
- Anti-inflammatory activity: 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been shown to reduce the production of pro-inflammatory cytokines in various cell types.
- Neuroprotective effects: 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been shown to protect against oxidative stress and neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has several advantages and limitations for lab experiments. Advantages include its high purity, well-established synthesis method, and well-studied pharmacological properties. Limitations include its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential for off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for research on 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033, including:
- Further elucidation of its mechanism of action: Despite extensive research, the exact mechanism of action of 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 is not fully understood. Further studies are needed to better understand how the compound interacts with its molecular targets.
- Development of more soluble analogs: The low solubility of 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 can make it difficult to administer in vivo. Development of more soluble analogs could improve its pharmacokinetic properties and increase its potential for therapeutic use.
- Evaluation of its potential in combination therapies: 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been shown to exhibit anti-tumor activity and anti-inflammatory activity. Further studies are needed to evaluate its potential in combination therapies with other drugs targeting these pathways.
- Investigation of its potential in other diseases: 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been studied in cancer, diabetes, and inflammation. Further studies are needed to evaluate its potential in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
In conclusion, 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. The compound exhibits a range of biochemical and physiological effects, including anti-tumor activity, improved insulin sensitivity, and anti-inflammatory activity. Future research directions include further elucidation of its mechanism of action, development of more soluble analogs, evaluation of its potential in combination therapies, and investigation of its potential in other diseases.
合成方法
The synthesis of 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 involves the reaction of 4-methylbenzoyl chloride with ethylaniline in the presence of potassium carbonate, followed by the addition of 2-thioxothiazolidin-4-one. The resulting product is then purified through recrystallization, yielding 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 in high purity.
科学研究应用
5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. In diabetes research, 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been shown to improve insulin sensitivity and glucose tolerance. In inflammation research, 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been shown to reduce the production of pro-inflammatory cytokines.
属性
产品名称 |
5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C18H18N2O2S |
分子量 |
326.4 g/mol |
IUPAC 名称 |
5-(N-ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H18N2O2S/c1-3-19(14-7-5-4-6-8-14)17-16(21)20(18(22)23-17)15-11-9-13(2)10-12-15/h4-12,17H,3H2,1-2H3 |
InChI 键 |
XUMFAJZXWFPPTO-UHFFFAOYSA-N |
SMILES |
CCN(C1C(=O)N(C(=O)S1)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
规范 SMILES |
CCN(C1C(=O)N(C(=O)S1)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,6-dimethyl-N-(2-methylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258890.png)
![N-{3-[(4-chlorophenyl)carbonyl]-4,5-dimethylthien-2-yl}pyridine-3-carboxamide](/img/structure/B258891.png)


![4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B258897.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)

![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)


![4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B258918.png)

![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)